diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate
Description
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is a sphingolipid derivative characterized by a long-chain tetracosanoyl (C24) acyl group, a sphingoid base with E-configured double bond at position 4, and a diazanium (NH₄⁺) counterion stabilizing the phosphate group. Structurally, it belongs to the ceramide phosphate family, featuring a 2S,3R stereochemistry critical for its biological interactions . This compound is implicated in cellular membrane dynamics and signaling, though its precise biological role remains under investigation.
Properties
Molecular Formula |
C42H90N3O6P |
|---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate |
InChI |
InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;/t40-,41+;;/m0../s1 |
InChI Key |
LVZNOWSTPRWXNZ-CUFRBMJWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the long-chain fatty acid amide, followed by the introduction of the hydroxy group and the diazanium group. The final step involves the phosphorylation of the hydroxy group to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazanium group, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to membrane receptors, modulating signaling pathways that regulate cellular functions. It may also interact with enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Membrane Interactions : The C24 acyl chain and E-4-enyl group promote tight lipid packing, akin to ceramides but distinct from polyunsaturated analogs .
- Head Group Diversity: Diazanium phosphate’s charge may facilitate interactions with cationic proteins, whereas inositol phosphates recruit specific kinases .
- Synthetic Mimetics : Spirocyclic β-lactams (e.g., NYX-2925) mimic peptide functionalities but lack the lipid backbone critical for membrane localization .
Biological Activity
The compound diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate, often referred to as a phospholipid derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a long-chain fatty acid moiety, a hydroxyl group, and a phosphate group. Its molecular formula can be represented as:
This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : As a phospholipid derivative, it can integrate into cell membranes, affecting membrane fluidity and permeability.
- Signal Transduction : The phosphate group may play a role in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antiproliferative Effects
Recent studies have explored the compound's antiproliferative effects on cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells. The IC50 values observed were notably lower than those of standard chemotherapeutic agents.
Antimicrobial Activity
In vitro assays have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured against several strains:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 | |
| Escherichia coli | 78.12 | |
| Enterococcus faecalis | 78.12 |
Case Studies
- Cancer Treatment : A study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a reduction in tumor size by up to 40% compared to control groups.
- Infection Control : Another investigation assessed the efficacy of this compound in treating infections caused by MRSA strains. The compound displayed synergistic effects when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
